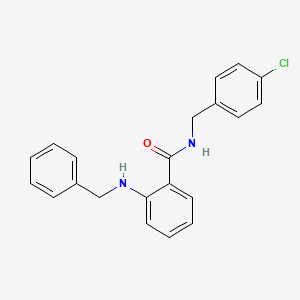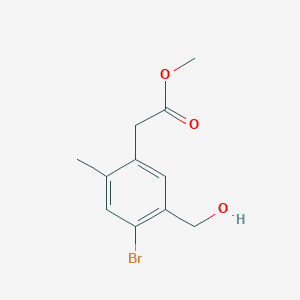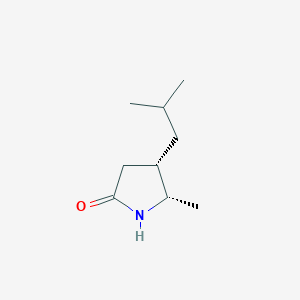
2-Pyrrolidinone,5-methyl-4-(2-methylpropyl)-,(4S,5S)-rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone,5-methyl-4-(2-methylpropyl)-,(4S,5S)-rel- is a chiral compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Its unique structure allows it to interact with biological systems in specific ways, making it a compound of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone,5-methyl-4-(2-methylpropyl)-,(4S,5S)-rel- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of amino acids: Using amino acids as starting materials, cyclization can be achieved through dehydration reactions.
Reductive amination: This method involves the reduction of imines or oximes to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrrolidinone,5-methyl-4-(2-methylpropyl)-,(4S,5S)-rel- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Pyrrolidinone,5-methyl-4-(2-methylpropyl)-,(4S,5S)-rel- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Potential therapeutic agent for treating specific diseases.
Industry: Used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone,5-methyl-4-(2-methylpropyl)-,(4S,5S)-rel- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrrolidinone: A simpler analog with similar structural features.
N-Methyl-2-pyrrolidone: A widely used solvent with similar properties.
4-Hydroxy-2-pyrrolidinone: Another analog with hydroxyl functional group.
Uniqueness
2-Pyrrolidinone,5-methyl-4-(2-methylpropyl)-,(4S,5S)-rel- is unique due to its chiral centers and specific substituents, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
(4S,5S)-5-methyl-4-(2-methylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H17NO/c1-6(2)4-8-5-9(11)10-7(8)3/h6-8H,4-5H2,1-3H3,(H,10,11)/t7-,8-/m0/s1 |
Clave InChI |
CQHOYQCZNAGNFO-YUMQZZPRSA-N |
SMILES isomérico |
C[C@H]1[C@H](CC(=O)N1)CC(C)C |
SMILES canónico |
CC1C(CC(=O)N1)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


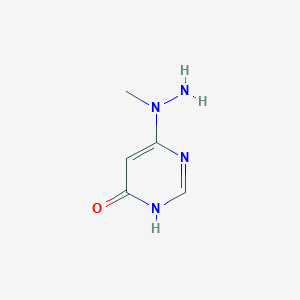
![1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone](/img/structure/B13105431.png)

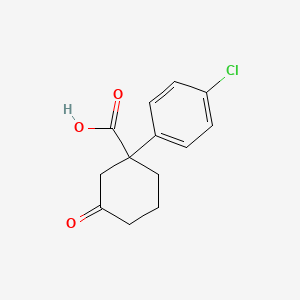


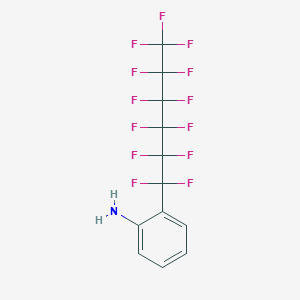
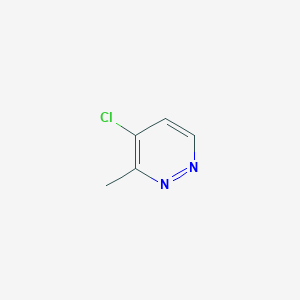

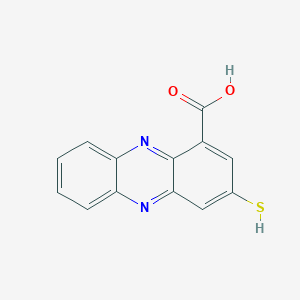
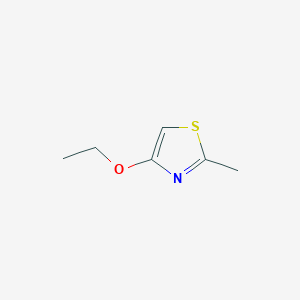
![2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper](/img/structure/B13105492.png)
